Cas no 1565451-02-6 (4-(3-fluoropyridin-4-yl)-1,3-thiazol-2-amine)

4-(3-fluoropyridin-4-yl)-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(3-fluoropyridin-4-yl)-1,3-thiazol-2-amine
- 1565451-02-6
- EN300-1831922
-
- インチ: 1S/C8H6FN3S/c9-6-3-11-2-1-5(6)7-4-13-8(10)12-7/h1-4H,(H2,10,12)
- InChIKey: WTNFGYUQKJQDIA-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(=C1)C1C=CN=CC=1F
計算された属性
- 精确分子量: 195.02664654g/mol
- 同位素质量: 195.02664654g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 181
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 80Ų
4-(3-fluoropyridin-4-yl)-1,3-thiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1831922-2.5g |
4-(3-fluoropyridin-4-yl)-1,3-thiazol-2-amine |
1565451-02-6 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1831922-5.0g |
4-(3-fluoropyridin-4-yl)-1,3-thiazol-2-amine |
1565451-02-6 | 5g |
$4184.0 | 2023-06-02 | ||
Enamine | EN300-1831922-10.0g |
4-(3-fluoropyridin-4-yl)-1,3-thiazol-2-amine |
1565451-02-6 | 10g |
$6205.0 | 2023-06-02 | ||
Enamine | EN300-1831922-1g |
4-(3-fluoropyridin-4-yl)-1,3-thiazol-2-amine |
1565451-02-6 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1831922-10g |
4-(3-fluoropyridin-4-yl)-1,3-thiazol-2-amine |
1565451-02-6 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1831922-0.5g |
4-(3-fluoropyridin-4-yl)-1,3-thiazol-2-amine |
1565451-02-6 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1831922-0.05g |
4-(3-fluoropyridin-4-yl)-1,3-thiazol-2-amine |
1565451-02-6 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1831922-1.0g |
4-(3-fluoropyridin-4-yl)-1,3-thiazol-2-amine |
1565451-02-6 | 1g |
$1442.0 | 2023-06-02 | ||
Enamine | EN300-1831922-0.25g |
4-(3-fluoropyridin-4-yl)-1,3-thiazol-2-amine |
1565451-02-6 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1831922-0.1g |
4-(3-fluoropyridin-4-yl)-1,3-thiazol-2-amine |
1565451-02-6 | 0.1g |
$804.0 | 2023-09-19 |
4-(3-fluoropyridin-4-yl)-1,3-thiazol-2-amine 関連文献
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
4-(3-fluoropyridin-4-yl)-1,3-thiazol-2-amineに関する追加情報
Professional Introduction to 4-(3-fluoropyridin-4-yl)-1,3-thiazol-2-amine (CAS No. 1565451-02-6)
4-(3-fluoropyridin-4-yl)-1,3-thiazol-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 1565451-02-6, has garnered attention due to its potential applications in drug discovery and development. The molecular structure of this compound incorporates a thiazole core, which is a heterocyclic compound containing sulfur, nitrogen, and carbon atoms. This core structure is highly versatile and is frequently utilized in the synthesis of bioactive molecules.
The presence of a fluoropyridine moiety in the molecule enhances its pharmacological profile. Fluorinated pyridine derivatives are known for their improved metabolic stability, enhanced binding affinity to biological targets, and increased bioavailability. These attributes make 4-(3-fluoropyridin-4-yl)-1,3-thiazol-2-amine a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The combination of thiazole and fluoropyridine moieties in this compound suggests potential applications in various therapeutic areas, including oncology, inflammation, and infectious diseases. The thiazole ring is particularly interesting as it is a common pharmacophore found in many FDA-approved drugs.
One of the most compelling aspects of 4-(3-fluoropyridin-4-yl)-1,3-thiazol-2-amine is its potential as a scaffold for drug design. The flexibility of the thiazole ring allows for easy modification at multiple positions, enabling chemists to tailor the compound's properties to target specific biological pathways. For instance, studies have shown that derivatives of thiazole can interact with enzymes and receptors involved in cancer cell proliferation and apoptosis.
The fluorine atom in the fluoropyridine moiety plays a crucial role in modulating the compound's pharmacokinetic properties. Fluorine atoms can influence the electronic distribution of the molecule, leading to enhanced binding interactions with biological targets. Additionally, fluorine atoms can improve the compound's resistance to metabolic degradation, thereby increasing its half-life and therapeutic efficacy.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and pharmacological activity of 4-(3-fluoropyridin-4-yl)-1,3-thiazol-2-amine with high accuracy. Molecular docking studies have revealed that this compound can interact with various protein targets, including kinases and transcription factors. These interactions are critical for understanding its potential therapeutic applications.
In vitro studies have demonstrated that 4-(3-fluoropyridin-4-yl)-1,3-thiazol-2-amine exhibits promising anti-inflammatory properties. The thiazole ring is known to possess anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade. Furthermore, the fluoropyridine moiety may enhance these effects by improving the compound's ability to cross cell membranes and reach intracellular targets.
The compound's potential as an antiviral agent is also under investigation. Thiazole derivatives have shown activity against various viruses by interfering with viral replication mechanisms. The presence of a fluoropyridine group may further enhance these antiviral properties by improving drug delivery and target specificity.
Another area of interest is the use of 4-(3-fluoropyridin-4-yl)-1,3-thiazol-2-amine as a lead compound for developing new antibiotics. Antibiotic resistance remains a significant global health challenge, necessitating the discovery of novel antimicrobial agents. The unique structural features of this compound make it a valuable starting point for designing molecules that can combat resistant bacterial strains.
The synthesis of 4-(3-fluoropyridin-4-yl)-1,3-thiazol-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule efficiently.
Efforts are ongoing to develop more efficient synthetic routes that minimize waste and reduce environmental impact. Green chemistry principles are being increasingly adopted in pharmaceutical synthesis to create sustainable processes that align with global environmental goals.
The pharmacokinetic profile of 4-(3-fluoropyridin-4-yl)-1,3-thiazol-2-amine is another critical aspect that needs thorough investigation. Understanding how the body processes this compound will provide insights into its potential therapeutic window and side effect profile. Pharmacokinetic studies involve analyzing factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX).
Advanced analytical techniques are employed to study the ADME properties of this compound. Techniques like high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the compound's behavior in biological systems.
The toxicity profile of 4-(3-fluoropyridin-4-ylyl)-1,3-thiazoI -2-am ine is another important consideration before it can be translated into clinical use。In vitro toxicity assays are conducted using cell cultures to assess potential adverse effects。These assays help identify any immediate toxic responses,such as cell death or DNA damage。
In vivo studies,such as those conducted in animal models,provide further insights into the safety profile。These studies evaluate parameters such as organ toxicity、reproductive effects,and long-term health impacts。The goal is to ensure that any potential therapeutic benefits outweigh any risks associated with exposure。
The development pipeline for 4-(3-fluoropyridin -ylyl ) -1,3 -thiazo l -2-am ine includes both preclinical and clinical stages。Preclinical studies involve comprehensive testing to gather sufficient evidence on safety and efficacy before human trials can begin。This phase often includes pharmacological studies、toxicology assessments,and formulation development。
If preclinical results are promising,the next step would be clinical trials。These trials are conducted in multiple phases,each designed to answer specific questions about the drug's effectiveness and safety。Phase I trials involve small groups of healthy volunteers to assess tolerance,while Phase II trials test efficacy in patients with the target condition。
Phase III trials involve larger patient populations to confirm efficacy,monitor side effects,and compare outcomes with existing treatments。Once all phases are successfully completed,regulatory agencies such as the FDA or EMA would review the data before approving the drug for clinical use。
The regulatory landscape for pharmaceuticals is stringent,ensuring that only safe and effective drugs reach patients。Regulatory agencies require extensive documentation,including manufacturing protocols、quality control measures,and post-market surveillance data。Compliance with these regulations is essential for successful drug approval。
The future directions for research on 4-(3-fluoropyridin -ylyl ) -1,3 -thiazo l -2-am ine include exploring new synthetic methodologies、investigating novel therapeutic applications,and optimizing formulations for better delivery。Collaborative efforts between academia、industry,and regulatory bodies will be crucial in advancing this field。
1565451-02-6 (4-(3-fluoropyridin-4-yl)-1,3-thiazol-2-amine) Related Products
- 2228860-90-8(2-fluoro-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-ol)
- 118752-28-6(2,9-DIMETHYL-1,10-PHENANTHROLIN-5-AMINE)
- 1805390-89-9(2-Cyano-5-(difluoromethyl)-3-fluoropyridine-4-acetic acid)
- 155621-63-9(2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one)
- 87865-78-9(N2-Isobutyryl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)guanosine)
- 7494-00-0(3,5-Dichloro-4-thiocyanatoaniline)
- 137225-07-1(2-(p-Tolylamino)isonicotinonitrile)
- 332057-79-1((2Z)-3-5-(2,3-dichlorophenyl)furan-2-yl-2-(Z)-morpholine-4-carbonylprop-2-enenitrile)
- 5330-97-2(N-Hydroxy-2-phenyl-acetamide)
- 2229131-77-3(1-chloro-3-methoxy-2-(2-methylbut-3-yn-2-yl)benzene)




